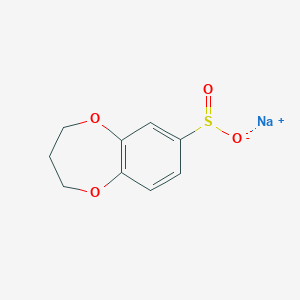

Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate

Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines, reflecting its fused bicyclic structure and sulfinate substituent. The compound’s CAS registry number, 1506016-60-9 , uniquely identifies it in chemical databases. Its molecular formula, C₉H₉NaO₄S , corresponds to a molecular weight of 236.22 g/mol . Alternative designations include the MDL number MFCD24113296 , which is used for precise cataloging in chemical supply systems.

The sulfinate group (-SO₂⁻) at the 7-position of the benzodioxepine ring distinguishes it from related compounds, such as 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride (CAS 133978-15-1), which features a sulfonyl chloride moiety. Synonyms for this compound are limited due to its specialized structure, though it may be informally referred to as “sodium benzodioxepine sulfinate” in synthetic workflows.

| Property | Value |

|---|---|

| CAS No. | 1506016-60-9 |

| Molecular Formula | C₉H₉NaO₄S |

| Molecular Weight | 236.22 g/mol |

| SMILES | O=S(C1=CC=C(OCCCO2)C2=C1)[O-].[Na+] |

Structural Features and Molecular Topology

The compound’s structure comprises a 3,4-dihydro-2H-1,5-benzodioxepine core fused to a sulfinate group. The benzodioxepine system consists of a benzene ring fused to a seven-membered dioxepine ring, with two oxygen atoms at the 1- and 5-positions. The sulfinate substituent (-SO₂⁻) at the 7-position introduces a polar, anionic character, enhancing solubility in polar aprotic solvents.

Key structural attributes include:

- Ring Strain : The seven-membered dioxepine ring adopts a boat-like conformation, reducing steric hindrance between the oxygen atoms and adjacent hydrogen atoms.

- Electronic Effects : The sulfinate group acts as an electron-withdrawing substituent, polarizing the aromatic ring and directing electrophilic substitution to the para position relative to the sulfinate.

- Coordination Potential : The sulfinate’s oxygen atoms can coordinate to metal catalysts, facilitating its use in cross-coupling reactions.

Comparative analysis with simpler sulfinates, such as sodium benzenesulfinate (CAS 873-55-2), reveals that the benzodioxepine framework imposes distinct steric and electronic constraints. For instance, the rigid bicyclic system limits rotational freedom around the sulfur-carbon bond, potentially enhancing regiospecificity in reactions.

Historical Development in Heterocyclic Sulfinate Chemistry

The synthesis and application of heterocyclic sulfinates have evolved alongside advancements in transition-metal-catalyzed coupling reactions. Early work focused on benzenesulfinates, but their limited stability and selectivity prompted the development of fused-ring analogs like this compound.

A pivotal innovation was the use of allylsulfones as latent sulfinate reagents , as demonstrated in palladium-catalyzed desulfinylative cross-couplings. This approach circumvented the challenges of isolating reactive sulfinates, enabling the preparation of complex biaryls. The benzodioxepine sulfinate derivative emerged as a candidate for coupling with sterically demanding aryl halides, owing to its rigid framework.

Historically, the compound’s development parallels that of sodium benzo[d]thiazole-6-sulfinate (CID 67122946), another heterocyclic sulfinate used in medicinal chemistry. Both compounds exemplify the trend toward structurally intricate sulfinates that improve reaction efficiency and product diversity.

Properties

Molecular Formula |

C9H9NaO4S |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

sodium;3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate |

InChI |

InChI=1S/C9H10O4S.Na/c10-14(11)7-2-3-8-9(6-7)13-5-1-4-12-8;/h2-3,6H,1,4-5H2,(H,10,11);/q;+1/p-1 |

InChI Key |

IVLPKOPTOYHCMF-UHFFFAOYSA-M |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)[O-])OC1.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with a sulfinating agent in the presence of sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as mixing, heating, and purification to achieve the final product. Quality control measures, including NMR, HPLC, and LC-MS, are employed to verify the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfonates, sulfhydryl derivatives, and substituted benzodioxepines

Scientific Research Applications

Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate involves its interaction with molecular targets and pathways. The compound can affect cellular processes by modulating enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antifungal and antibacterial effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzodioxepine Derivatives

Key Observations:

Functional Group Reactivity: The sulfonyl chloride (C₉H₉ClO₄S) is highly reactive, enabling nucleophilic substitution to form sulfonamides, sulfonic acids, or sulfinates . The sulfinate derivative (C₉H₉NaO₄S) offers improved stability and ionic solubility, making it suitable for aqueous-phase reactions. The carboxylic acid (C₁₀H₁₀O₄) and amine (C₉H₁₁NO₂) derivatives are versatile intermediates for coupling reactions (e.g., peptide synthesis or urea formation) .

Physical Properties :

- The carboxylic acid has the highest melting point (143–146°C), likely due to hydrogen bonding, whereas the amine (81–82°C) and sulfonamide analogs exhibit lower thermal stability .

- The sulfonyl chloride’s molecular weight (248.68 g/mol) reflects the addition of chlorine, contributing to its higher density and reactivity compared to the sulfinate .

Applications :

Biological Activity

Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzodioxepines. Its structure features a benzodioxepine ring system with a sulfonate group that may influence its solubility and reactivity. The presence of the sulfonate group is significant as it can enhance the compound's interaction with biological targets.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors in cellular pathways, potentially influencing processes such as apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, which may protect cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Larvicidal Activity : There are indications of larvicidal effects against mosquito larvae, suggesting potential applications in vector control.

Case Studies

- Antioxidant Properties : A study evaluated the antioxidant capacity of various benzodioxepine derivatives, including this compound. Results indicated significant scavenging activity against free radicals (IC50 values were notably lower than standard antioxidants) .

- Antimicrobial Effects : In vitro tests showed that this compound inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective against Gram-positive and Gram-negative bacteria .

- Larvicidal Activity : Research on larvicidal effects revealed that this compound exhibited significant activity against Culex pipiens larvae with an LC50 value indicating effective control measures for mosquito populations .

Data Tables

| Biological Activity | Test Organism/Model | Result |

|---|---|---|

| Antioxidant Activity | DPPH Radical Scavenging | IC50 < 20 µg/mL |

| Antimicrobial Activity | Staphylococcus aureus | MIC = 32 µg/mL |

| Larvicidal Activity | Culex pipiens | LC50 = 15 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.